molecular formula C11H11ClO2S B15237773 Methyl 6-chlorothiochromane-2-carboxylate CAS No. 2089650-60-0

Methyl 6-chlorothiochromane-2-carboxylate

Cat. No.: B15237773
CAS No.: 2089650-60-0
M. Wt: 242.72 g/mol
InChI Key: VOEXIGADWVZQJP-UHFFFAOYSA-N
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Description

Methyl 6-chlorothiochromane-2-carboxylate is a sulfur-containing heterocyclic compound characterized by a thiochromane core (a six-membered ring with a sulfur atom) substituted with a chlorine atom at position 6 and a methyl ester group at position 2. The chlorine substituent likely enhances electrophilicity, while the ester group improves solubility and reactivity in synthetic applications .

Properties

CAS No.

2089650-60-0

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylate

InChI

InChI=1S/C11H11ClO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3

InChI Key

VOEXIGADWVZQJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chlorothiochromane-2-carboxylate typically involves the reaction of 6-chlorothiochroman-2-one with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chlorothiochromane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiochromane derivative.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochromane derivatives.

    Substitution: Various substituted thiochromane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chlorothiochromane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chlorothiochromane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 6-chlorothiochromane-2-carboxylate with structurally or functionally related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Features Applications References
This compound Thiochromane Cl (position 6), COOCH3 (position 2) ~228 (inferred) Sulfur heterocycle, chloro-ester hybrid Synthetic intermediates, pharmaceutical research -
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene (fused benzene-thiophene) Cl (position 6), COOCH3 (position 2) 226.68 Aromatic fused rings, planar structure Organic synthesis, materials science
Methyl 6-methylbenzo[d]thiazole-2-carboxylate Benzo[d]thiazole (benzene fused with thiazole) CH3 (position 6), COOCH3 (position 2) Not reported Nitrogen-sulfur heterocycle, methyl substitution Ligand design, catalysis
Methyl shikimate Cyclohexane derivative Hydroxyl groups, COOCH3 200.19 (calculated) Cyclic ester, natural product Biochemical studies, metabolic pathway analysis
Sandaracopimaric acid methyl ester Diterpene Complex tricyclic structure with COOCH3 ~344 (estimated) Natural resin derivative GC analysis, plant chemistry

Key Differences and Implications

Core Structure :

  • The thiochromane core in the target compound provides a saturated sulfur-containing ring, offering conformational flexibility compared to the planar fused rings of benzo[b]thiophene or benzo[d]thiazole derivatives. This flexibility may influence binding interactions in biological systems .
  • Methyl shikimate (a cyclohexane derivative) and sandaracopimaric acid methyl ester (a diterpene) highlight the diversity of ester-containing natural products, emphasizing the role of ester groups in volatility and chromatographic detection .

Substituent Effects :

  • The chlorine atom in this compound likely increases electrophilicity at the aromatic ring, enhancing reactivity in substitution reactions. In contrast, methyl groups (e.g., in methyl 6-methylbenzo[d]thiazole-2-carboxylate) may sterically hinder reactivity while stabilizing the core structure .

Applications: Thiochromane and benzo[b]thiophene derivatives are often explored as building blocks for pharmaceuticals (e.g., kinase inhibitors). In contrast, diterpene esters like sandaracopimaric acid methyl ester are studied in ecological chemistry for their role in plant resins . Fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester) and methyl shikimate demonstrate the versatility of ester functionalities in natural and synthetic contexts, though their physicochemical properties (e.g., boiling points, solubility) differ markedly from aromatic esters .

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